molecular formula C10H9BrFNO B8157789 1-(2-Bromo-6-fluorobenzoyl)azetidine

1-(2-Bromo-6-fluorobenzoyl)azetidine

Cat. No.: B8157789
M. Wt: 258.09 g/mol
InChI Key: DKLLYQGONJGOSD-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are crucial structural units in the landscape of organic chemistry. magtech.com.cn Their importance stems from their prevalence in a variety of biologically active natural products and synthetic compounds, including amino acids and alkaloids. magtech.com.cnresearchgate.net In medicinal chemistry, the incorporation of an azetidine (B1206935) ring can lead to improved pharmacokinetic properties, such as metabolic stability and reduced lipophilicity. researchgate.netresearchgate.net

The reactivity of azetidines is largely governed by their significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain is intermediate between the highly reactive three-membered aziridines and the more stable five-membered pyrrolidines, affording azetidines a unique balance. rsc.org This inherent strain makes them excellent substrates for a variety of synthetic transformations, including ring-opening and expansion reactions, which provide access to more complex acyclic amines and larger heterocyclic systems. researchgate.netrsc.orgrsc.org Consequently, azetidines serve as versatile building blocks and intermediates for synthesizing a diverse array of nitrogen-containing molecules. magtech.com.cnrsc.org

Table 1: Comparison of Ring Strain in Cyclic Amines

Heterocycle Ring Size Ring Strain (kcal/mol)
Aziridine (B145994) 3 ~27.7 rsc.org
Azetidine 4 ~25.4 rsc.org
Pyrrolidine (B122466) 5 ~5.4 rsc.org
Piperidine 6 <2

Historical Context of Azetidine Ring System Synthesis

The synthesis of the azetidine ring system has historically been a challenge for organic chemists. wikipedia.org The formation of a four-membered ring is often kinetically and thermodynamically less favorable than the formation of five- or six-membered rings. wikipedia.org Early methods for constructing the azetidine motif were often limited in scope and required harsh reaction conditions.

Over the years, a variety of synthetic strategies have been developed to overcome these challenges. magtech.com.cn The most common approaches involve intramolecular cyclization reactions where a C-N bond is formed. magtech.com.cnorganic-chemistry.org These methods typically start from 3-amino-1-propanol derivatives or other 1,3-difunctionalized precursors. rsc.orgwikipedia.org Another significant strategy is the reduction of β-lactams (azetidin-2-ones), which are often more accessible. magtech.com.cnwikipedia.org More recent advancements include photocycloadditions, ring contractions of larger heterocycles like pyrrolidines, and ring expansions of aziridines. magtech.com.cnrsc.orgorganic-chemistry.org The development of methodologies like the Couty synthesis, which involves the cyclization of N-substituted β-amino alcohols, has provided efficient access to a wide range of enantiopure azetidines. wikipedia.org

Table 2: Key Synthetic Methods for Azetidine Rings

Method Description Key Features
Intramolecular Cyclization Nucleophilic substitution of a leaving group on a γ-carbon by a nitrogen atom. magtech.com.cnorganic-chemistry.org Most common route; requires 1,3-difunctionalized precursors.
Reduction of β-Lactams Reduction of the amide carbonyl in an azetidin-2-one, often using reagents like LiAlH₄. magtech.com.cnwikipedia.org Accesses azetidines from readily available β-lactam precursors.
[2+2] Cycloaddition Photochemical or catalyzed reactions between imines and alkenes (Aza Paternò-Büchi reaction). magtech.com.cnnih.gov Atom-economical and direct approach to functionalized azetidines.
Ring Contraction/Expansion Contraction of five-membered rings (e.g., pyrrolidines) or expansion of three-membered rings (e.g., aziridines). magtech.com.cnrsc.org Provides access from different heterocyclic starting materials.

Rationale for Investigating Substituted Azetidines, with a Focus on Halogenated Benzoyl Derivatives

The investigation into a specific molecule like 1-(2-Bromo-6-fluorobenzoyl)azetidine is driven by a multi-faceted rationale that combines the known attributes of its constituent parts: the azetidine ring, the benzoyl group, and the specific halogen substitution pattern.

The N-acyl group, in this case, a benzoyl moiety, is a common feature in many biologically active compounds and synthetic intermediates. beilstein-journals.org Attaching a benzoyl group to the azetidine nitrogen (N-acylation) creates a stable amide bond and introduces a rigid, planar aromatic system. This can significantly alter the parent molecule's electronic properties, conformation, and potential for intermolecular interactions, such as hydrogen bonding and π-stacking. mdpi.com

The choice of a halogenated benzoyl group is particularly deliberate. Halogen atoms are frequently incorporated into pharmacologically active molecules to modulate their properties. researchgate.net

Fluorine: The 6-fluoro substituent is of high interest. Due to its small size and high electronegativity, fluorine can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins through favorable electrostatic interactions. mdpi.com

Bromine: The 2-bromo substituent is larger and more polarizable. It can increase lipophilicity, facilitating passage across biological membranes. researchgate.net Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to biological targets. acs.orgnamiki-s.co.jp

The specific ortho (2,6-) disubstitution pattern on the benzoyl ring is also significant. This arrangement can induce a twisted conformation between the phenyl ring and the carbonyl group, which can be crucial for fitting into specific protein binding pockets. This steric influence, combined with the powerful electronic effects of the bromo and fluoro groups, makes 1-(2-Bromo-6-fluorobenzoyl)azetidine a compelling target for synthesis. Researchers would likely investigate this compound as a potential lead structure in drug discovery programs or as a versatile synthetic intermediate where the halogen atoms could be further modified through cross-coupling reactions. mdpi.com

Table 3: General Physicochemical Properties of Azetidine

Property Value
Chemical Formula C₃H₇N wikipedia.org
Molar Mass 57.09 g/mol wikipedia.org
Appearance Colorless liquid wikipedia.org
Boiling Point 61 to 62 °C wikipedia.org
Solubility in Water Miscible wikipedia.org
Acidity (pKa of conjugate acid) 11.29 wikipedia.org

Properties

IUPAC Name

azetidin-1-yl-(2-bromo-6-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-7-3-1-4-8(12)9(7)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLLYQGONJGOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Bromo 6 Fluorobenzoyl Azetidine and Analogous Azetidine Cores

Direct Construction of the Azetidine (B1206935) Ring

The direct formation of the strained four-membered azetidine ring is a significant challenge in heterocyclic chemistry. Methodologies often rely on intramolecular cyclization reactions or the rearrangement of other cyclic precursors.

Regio- and Diastereoselective Cyclization Strategies

Control over regio- and diastereoselectivity is paramount in synthesizing functionally substituted azetidines for applications in drug discovery and complex molecule synthesis. nih.govresearchgate.net

A powerful and general method for the regio- and diastereoselective synthesis of azetidines involves the use of superbases, such as the combination of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOtBu), often referred to as "LiDA-KOR". acs.org This approach facilitates the kinetically controlled cyclization of acyclic precursors, favoring the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org

The reaction typically proceeds from readily available starting materials like epichlorohydrin (B41342) and various amines. The process involves a two-step sequence where an aminomethyloxirane intermediate is first formed and then subjected to the superbase for the ring-closing step. acs.org The use of LiDA-KOR at low temperatures, such as -78 °C, has been shown to provide the desired azetidine products with good yields and high diastereoselectivity. acs.org Quantum chemical calculations have suggested that the significant energy difference between the transition states leading to azetidine versus pyrrolidine formation at low temperatures is responsible for the observed kinetic control. acs.org

Table 1: Representative Azetidine Synthesis via LiDA-KOR Induced Cyclization acs.org

Precursor Amine Protecting Group (if any) Product Isolated Yield
Benzylamine None 1-Benzyl-3-hydroxyazetidine Good
Dibenzylamine None 1-Benzyl-3-(benzyloxy)azetidine Moderate to Good
Aniline Boc N-Boc-3-hydroxy-1-phenylazetidine Moderate

Data is generalized from findings reported in the literature. Yields are described qualitatively as reported.

The intramolecular cyclization of amino alcohols or their derivatives is a cornerstone of azetidine synthesis. Precursors containing epoxide or tosylate functionalities are frequently employed due to the excellent leaving group properties of the tosylate and the susceptibility of epoxides to nucleophilic attack.

Epoxide Precursors: Lanthanide(III) triflates, such as La(OTf)₃, have been identified as effective catalysts for the intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.org This method demonstrates high regioselectivity and tolerance for various functional groups, proceeding in high yields. The reaction involves the Lewis acid-catalyzed activation of the epoxide, followed by intramolecular nucleophilic attack by the amine. frontiersin.org The stereochemistry of the epoxy amine precursor is crucial for determining the success and regioselectivity of the cyclization. frontiersin.org

Tosylate Precursors: The use of tosylates as leaving groups in intramolecular nucleophilic substitution reactions is a classic strategy. clockss.org For instance, 1,3-aminoalcohols can be converted into azetidines by first tosylating the hydroxyl group, followed by base-induced ring closure. clockss.org Palladium-catalyzed intramolecular C(sp³)–H amination represents a more modern approach, where an oxidant like benziodoxole tosylate promotes the formation of a Pd(IV) intermediate that undergoes reductive elimination to form the azetidine ring. rsc.org This method showcases excellent functional group tolerance. rsc.org

The [2+2] cycloaddition is a conceptually direct route to four-membered rings. While photochemical aza Paternò–Büchi reactions are more common for azetidine synthesis, thermal pathways exist, most notably the Staudinger cycloaddition. rsc.orgnih.govresearchgate.net

The Staudinger synthesis involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.com While this produces an oxidized form of the azetidine core, β-lactams are valuable synthetic intermediates that can be reduced to the corresponding azetidines. magtech.com.cn The reaction is often thermally promoted, although it is generally accepted to proceed via a two-step mechanism rather than a concerted [π2s+π2a] pathway, which is geometrically demanding. mdpi.com This method is highly versatile for creating variously substituted β-lactam rings. mdpi.com

More direct thermal [2+2] cycloadditions to form azetidines are less common due to orbital symmetry constraints but can be achieved under specific conditions or with highly reactive substrates. mdpi.com

Azetidine Synthesis via Nucleophilic Ring-Opening of Strained Intermediates

Ring expansion reactions of smaller, strained heterocycles like aziridines and oxiranes provide an alternative and powerful route to the azetidine core. magtech.com.cn

Aziridine (B145994) Precursors: The ring expansion of aziridines to azetidines can be accomplished by reacting N-sulfonylaziridines with a methylene-transfer reagent. A notable example is the use of dimethylsulfoxonium methylide, which can be generated from trimethylsulfoxonium (B8643921) iodide and a base. organic-chemistry.org This reaction proceeds via nucleophilic attack of the ylide on the aziridine ring, followed by ring expansion to furnish the corresponding N-sulfonylazetidine in a one-pot procedure. organic-chemistry.org This method is efficient and avoids the polymerization side reactions that can plague other cyclization methods. clockss.org

Oxirane Precursors: Chiral oxirane derivatives can be rearranged into chiral azetidine derivatives through the action of superbases. researchgate.net This transformation involves the stereoselective rearrangement of the oxirane, demonstrating a powerful method for converting readily available chiral epoxides into valuable, optically active azetidines. researchgate.net This strategy is distinct from the cyclization of epoxy-amines (discussed in 2.1.1.2) as it involves a rearrangement of the carbon skeleton itself.

Utilizing Azabicyclo[1.1.0]butane (ABB) Strain-Release Reagents

A prominent and powerful strategy for synthesizing 1,3-disubstituted azetidines involves the use of 1-azabicyclo[1.1.0]butane (ABB) as a key reagent. nih.gov ABB is a highly strained molecule, and this inherent ring strain provides a strong thermodynamic driving force for ring-opening reactions. bris.ac.ukd-nb.info When ABB reacts with electrophiles, the nitrogen atom is activated, prompting a nucleophilic attack at the bridgehead carbon, which cleaves the central C-N bond and releases the ring strain to form a stable azetidine ring. nih.gov

This strain-release reactivity can be harnessed in various ways. For instance, treatment of azabicyclo[1.1.0]butyl carbinols, which are derived from ABB, with reagents like trifluoroacetic anhydride (B1165640) can trigger a semipinacol rearrangement to yield keto-1,3,3-substituted azetidines. nih.gov The choice of activating agent is critical as it can dictate the reaction pathway. nih.gov Research has demonstrated that this approach is modular and allows for the creation of a diverse library of azetidine-containing spirocycles and other complex structures. bris.ac.ukd-nb.inforesearchgate.net

Table 1: Examples of Azetidine Synthesis via ABB Strain-Release

Starting Material Reagent Product Type Yield Reference
Azabicyclo[1.1.0]butyl carbinol Trifluoroacetic anhydride Keto 1,3,3-substituted azetidine 42% nih.gov
Azabicyclo[1.1.0]butyl carbinol Triflic anhydride Keto 1,3,3-substituted azetidine 90% nih.gov

Multicomponent Reactions Leading to Azetidine Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecular architectures by combining three or more reactants in a single step. thieme-connect.demdpi.com This approach is advantageous for its operational simplicity and for building molecular diversity. In the context of azetidine synthesis, MCRs that exploit the strain-release functionalization of azabicyclobutanes (ABBs) have been developed. thieme-connect.de

A notable example is a copper/photoredox-catalyzed three-component reaction involving a benzoyl-activated ABB, a diene, and a cyanide source (TMS-CN). thieme-connect.de This reaction proceeds under mild conditions to generate densely functionalized azetidines with a quaternary carbon center at the C3 position, a structural feature that can be advantageous in drug design. thieme-connect.de Mechanistic studies suggest that such reactions may proceed through a radical pathway involving a 3-brominated azetidine intermediate when a bromide salt is used as an additive. thieme-connect.de The versatility of MCRs makes them a powerful tool for the rapid assembly of complex azetidine scaffolds from simple precursors. mdpi.com

Functionalization and Derivatization Strategies for the Benzoyl Moiety

The 2-bromo-6-fluorobenzoyl portion of the target molecule requires specific synthetic methods to install the halogen substituents in the desired ortho- and ortho'-positions relative to the carbonyl group.

Introduction of Halogen Substituents (Bromine and Fluorine)

The introduction of halogen atoms, particularly bromine and fluorine, into a molecular structure is a common strategy in drug design to modulate the compound's therapeutic properties and metabolic stability. ump.edu.pl The synthesis of the 2-bromo-6-fluorobenzoyl precursor can be approached in several ways.

One common method for introducing bromine is electrophilic aromatic substitution. However, directing the bromination to a specific ortho position in a substituted benzene (B151609) ring can be challenging. For fluorine introduction, direct fluorination can be aggressive, but reagents like bromine trifluoride (BrF3) can serve as a source of nucleophilic fluoride (B91410) ions for specific applications. nih.gov A more controlled and widely used approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor or through displacement reactions. For instance, a bromo group can be displaced by a fluoride ion using reagents like triethylamine (B128534) tris(hydrogen fluoride) in combination with N-iodosuccinimide or silver fluoride (AgF). researchgate.netepfl.chnih.gov The synthesis often starts from a pre-functionalized aromatic ring, such as 2,6-difluorobenzaldehyde (B1295200) or a related compound, followed by selective bromination and subsequent oxidation to the benzoic acid.

Acylation Reactions for Benzoyl Attachment

The final step in the synthesis of 1-(2-Bromo-6-fluorobenzoyl)azetidine is the formation of the amide bond between the azetidine nitrogen and the benzoyl group. This is typically achieved through a standard acylation reaction. The most common method involves converting the 2-bromo-6-fluorobenzoic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting 2-bromo-6-fluorobenzoyl chloride is then reacted with azetidine in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. This acylation is generally a high-yielding and reliable transformation. If the azetidine is used in its protected form (e.g., N-Boc-azetidine), the protecting group must be removed prior to this step.

Protective Group Chemistry in Azetidine Synthesis (e.g., N-Boc, N-Cbz)

Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with subsequent reaction steps. In azetidine synthesis, the nitrogen atom is often protected to control its reactivity. rsc.org The most commonly used protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. google.comorganic-chemistry.org

The N-Boc group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions (e.g., with trifluoroacetic acid). google.comresearchgate.net It is frequently employed in multicomponent reactions and other functionalization steps. thieme-connect.denih.gov For example, N-Boc-azetidin-3-one is a common starting material for synthesizing substituted azetidines through reactions like the Horner-Wadsworth-Emmons olefination. nih.gov

Table 2: Common Protecting Groups in Azetidine Synthesis

Protecting Group Abbreviation Introduction Reagent Cleavage Condition Reference
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Acid (e.g., TFA) google.comresearchgate.net

Scalability and Efficiency Considerations in Azetidine Synthesis

Methods that improve scalability often involve one-pot procedures or telescoping reactions where intermediates are not isolated, reducing waste and processing time. organic-chemistry.org The use of robust and inexpensive reagents is also critical. acs.org For instance, palladium-catalyzed intramolecular C-H amination reactions have been developed for synthesizing azetidines with low catalyst loading and under convenient operating conditions. acs.org Similarly, some strain-release strategies using ABB have been demonstrated on a gram scale, indicating their potential for larger-scale production. acs.org The development of multicomponent reactions also contributes to efficiency by minimizing the number of separate synthetic operations. thieme-connect.de Ultimately, a successful large-scale synthesis requires a balance between chemical innovation and practical, economic viability. researchgate.netacs.org

Chemical Transformations and Reaction Mechanisms of 1 2 Bromo 6 Fluorobenzoyl Azetidine Derivatives

Ring-Opening Reactions of the Azetidine (B1206935) Core

The azetidine ring in N-acyl derivatives such as 1-(2-bromo-6-fluorobenzoyl)azetidine is activated towards cleavage due to a combination of ring strain and the electron-withdrawing nature of the N-benzoyl group. organic-chemistry.orgacs.org This activation facilitates ring-opening through various polymerization and nucleophilic substitution pathways.

Cationic Ring-Opening Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) is a method used to create polymers from cyclic monomers. youtube.com The process is initiated by electrophilic species, such as protons or Lewis acids, which activate the cyclic monomer. youtube.comiupac.org For an N-acylazetidine derivative, the polymerization would proceed through three key steps:

Initiation: The process begins when an initiator, such as a protonic acid, attacks the nitrogen or, more likely, the carbonyl oxygen of the N-benzoyl group. This activation step forms a cationic species, making the azetidine ring more susceptible to nucleophilic attack.

Propagation: A neutral monomer molecule then acts as a nucleophile, attacking one of the ring carbons (typically the less sterically hindered carbon) of the activated, cationic monomer. This attack opens the ring and transfers the positive charge to the end of the newly formed chain segment, allowing the process to repeat and the polymer chain to grow. youtube.com

Termination: The polymerization concludes when the cationic active center is neutralized. youtube.com This can occur through the addition of a nucleophile or a base, which stops further chain growth. youtube.com Advanced CROP techniques can establish a balance between the highly reactive cationic species and less reactive "dormant" ones to minimize side reactions. youtube.com

Anionic Ring-Opening Pathways

Anionic ring-opening polymerization (AROP) is a viable pathway for N-activated azetidines, particularly those with strong electron-withdrawing groups on the nitrogen atom, such as a sulfonyl group. nsf.govnsf.gov While direct studies on N-benzoylazetidines are less common, the well-studied AROP of N-sulfonylazetidines provides a strong mechanistic parallel. The electron-withdrawing N-benzoyl group in 1-(2-bromo-6-fluorobenzoyl)azetidine would similarly stabilize the propagating anionic center. nsf.gov

The polymerization kinetics for analogous N-sulfonylazetidines are typically first-order with respect to the monomer. nsf.gov However, the structure of the activating group and its substituents can lead to side reactions. For instance, in the AROP of N-(alkylsulfonyl)azetidines, chain transfer can occur via deprotonation of the α-sulfonyl protons, leading to branched polymer structures. nsf.gov A similar process could potentially occur with N-benzoyl derivatives, though it is generally less common than with N-sulfonyl compounds.

Monomer Analogue Activating Group Polymerization Method Key Characteristics
N-(ethanesulfonyl)azetidineEthanesulfonylAROPFirst-order kinetics; produces soluble polymers. nsf.gov
N-(2-propanesulfonyl)azetidine2-PropanesulfonylAROPFirst-order kinetics; produces soluble polymers. nsf.gov
N-(tert-butylsulfonyl)azetidinetert-ButylsulfonylAROPProceeds to low conversion due to polymer precipitation. nsf.gov

Nucleophilic Ring-Opening Studies

The activated azetidine ring in N-acyl derivatives is susceptible to attack by various nucleophiles, leading to ring-opened products. nih.gov The reactivity is governed by the increased electrophilicity of the ring carbons due to activation by the N-benzoyl group. bohrium.com These reactions typically proceed via an SN2 mechanism. bohrium.com

The regioselectivity of the nucleophilic attack is a critical aspect and depends on the substituents on the azetidine ring. bohrium.com For N-activated azetidiniums, nucleophilic attack generally occurs at the C4 position when an alkyl group is present at C2. bohrium.com Conversely, if an electron-withdrawing group is at the C2 position, the attack is directed there. bohrium.com In the case of an unsubstituted azetidine ring, as in 1-(2-bromo-6-fluorobenzoyl)azetidine, the attack is expected at one of the equivalent methylene carbons, leading to a linear amine derivative. nih.gov

Studies on the addition of organometallic reagents to N-acylazetidines have shown that these compounds can act as effective acylating agents to produce ketones. organic-chemistry.orgnih.govacs.org This transformation proceeds through a stable tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon, which subsequently collapses. organic-chemistry.orgacs.org While this reaction does not result in the opening of the azetidine ring itself, it highlights the enhanced reactivity of the N-acyl system. acs.org

Reactions Involving the Benzoyl, Bromo, and Fluoro Substituents

The aromatic portion of 1-(2-bromo-6-fluorobenzoyl)azetidine offers a platform for modification, primarily through cross-coupling reactions at the carbon-bromine bond.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on Aryl Halides

The 2-bromo-6-fluoro substitution pattern on the benzoyl ring allows for selective functionalization using palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. tcichemicals.comnih.gov This reaction is widely used due to its mild conditions and tolerance of various functional groups. tcichemicals.comnih.gov For 1-(2-bromo-6-fluorobenzoyl)azetidine, the carbon-bromine bond serves as the reaction site for coupling with various aryl or vinyl boronic acids or esters, allowing for the synthesis of complex biaryl structures. ugr.esscispace.com

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org This method could be used to replace the bromine atom on the benzoyl ring with a variety of primary or secondary amines. nih.gov

Reaction Catalyst Coupling Partner Bond Formed Typical Substrate
Suzuki-MiyauraPalladium complexOrganoboron compoundC-CAryl or vinyl halide tcichemicals.com
Buchwald-HartwigPalladium complexAmineC-NAryl halide wikipedia.org

Defluorosulfonylation (deFS) Reactions of Azetidine Sulfonyl Fluorides as a Mechanistic Analogy

While not a reaction of the benzoyl group, the behavior of azetidine sulfonyl fluorides (ASFs) in defluorosulfonylation (deFS) reactions provides a compelling mechanistic analogy for the generation of reactive intermediates from the azetidine core. researchgate.netnih.gov ASFs, when subjected to mild thermal conditions (e.g., 60 °C), undergo a unique SN1-type reaction. nih.govnih.govacs.org This process involves the loss of sulfur dioxide and a fluoride (B91410) ion to generate a planar azetidine carbocation. researchgate.netspringernature.com

This reactive intermediate can then be trapped by a wide array of nucleophiles, including amines, azoles, and phosphorus-based compounds, to form diverse 3-substituted azetidine derivatives. nih.govacs.org The reaction is notable for its broad functional group tolerance. acs.org This deFS pathway demonstrates an alternative mode of reactivity for activated azetidines, proceeding through a carbocation intermediate rather than a direct SN2 displacement. This provides insight into the potential for generating and utilizing similar cationic intermediates from other activated azetidine derivatives under specific conditions. nih.gov

Reactivity of the Carbonyl Group (Amide Functionality)

The amide bond in 1-(2-bromo-6-fluorobenzoyl)azetidine is a cornerstone of its chemical identity, yet its reactivity is significantly modulated by the electronic and steric environment. The carbonyl carbon is electrophilic, but the adjacent nitrogen atom's lone pair delocalizes into the carbonyl group, reducing this electrophilicity and making amides less reactive than ketones or esters. However, the presence of the electron-withdrawing 2-bromo-6-fluorobenzoyl group enhances the electrophilic character of the carbonyl carbon to some extent.

Transformations of the amide carbonyl group in derivatives of 1-(2-bromo-6-fluorobenzoyl)azetidine typically require forcing conditions or activation. Common reactions include:

Reduction: The reduction of the amide to an amine is a key transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally required to achieve this. The reaction proceeds through the formation of a complex aluminate intermediate, followed by nucleophilic hydride attack.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield the corresponding carboxylic acid (2-bromo-6-fluorobenzoic acid) and azetidine. The mechanism involves the initial protonation of the carbonyl oxygen (acid-catalyzed) or nucleophilic attack of a hydroxide ion on the carbonyl carbon (base-catalyzed), leading to a tetrahedral intermediate that subsequently collapses.

Vilsmeier-Haack Reaction: This reaction allows for the formylation of activated aromatic rings and can be adapted for transformations of the amide itself, converting the carbonyl group into a chloroininium ion, which is a versatile intermediate for further functionalization.

The outcomes of these reactions are highly dependent on the specific reagents used and the reaction conditions, as summarized in the table below.

Reaction Type Reagent(s) Product Functional Group Typical Conditions
ReductionLithium Aluminum Hydride (LiAlH₄)AmineAnhydrous THF, 0 °C to reflux
Acidic HydrolysisH₃O⁺ (e.g., aq. HCl)Carboxylic Acid + Amine SaltHeat
Basic HydrolysisOH⁻ (e.g., aq. NaOH)Carboxylate Salt + AmineHeat

Stereochemical Control and Diastereoselectivity in Transformations

While the parent molecule, 1-(2-bromo-6-fluorobenzoyl)azetidine, is achiral, the introduction of stereocenters in its derivatives opens up the field of stereoselective synthesis. Achieving control over the three-dimensional arrangement of atoms is paramount in the synthesis of chiral drugs, where only one enantiomer or diastereomer may exhibit the desired therapeutic effect.

For substituted azetidine rings within this scaffold, the diastereoselectivity of reactions is often influenced by the existing stereochemistry of the ring. For instance, if the azetidine ring bears a substituent at the 2- or 3-position, the approach of a reagent to the carbonyl group or other reactive sites can be sterically hindered from one face of the molecule, leading to a preference for the formation of one diastereomer over the other.

Common strategies to control stereochemistry in transformations involving such derivatives include:

Substrate Control: Utilizing the inherent stereochemistry of a chiral starting material to direct the stereochemical outcome of a subsequent reaction.

Reagent Control: Employing chiral reagents or catalysts that can differentiate between the two faces of a prochiral molecule or a racemic mixture.

The diastereomeric excess (d.e.) achieved in these reactions is a critical measure of the reaction's selectivity.

Transformation Stereochemical Consideration Controlling Factor Potential Outcome
Reduction of a ketone derivativeCreation of a new stereocenterSteric hindrance from the azetidine ringDiastereomeric mixture of alcohols
Alkylation of an enolate derivativeFormation of a new C-C bondFace-selective approach of the electrophileHigh diastereomeric excess

Investigations into Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides a deeper understanding of the factors that govern the speed and feasibility of chemical transformations involving 1-(2-bromo-6-fluorobenzoyl)azetidine derivatives.

Reaction Kinetics: Kinetic studies focus on the rate of a reaction and how it is influenced by factors such as concentration, temperature, and the presence of a catalyst. For instance, the rate of hydrolysis of the amide bond can be determined by monitoring the disappearance of the starting material or the appearance of the product over time. The data obtained can be used to determine the reaction order and the rate constant (k).

Thermodynamics: Thermodynamic investigations provide insight into the energy changes that occur during a reaction. The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction, with a negative value signifying a spontaneous process. The enthalpy change (ΔH) reflects the heat absorbed or released, while the entropy change (ΔS) relates to the change in disorder.

For reactions such as the reduction of the amide, which are typically highly exothermic and irreversible, the equilibrium lies far to the side of the products. In contrast, for reactions that are reversible, such as certain esterification or transamidation reactions, the position of the equilibrium and the final product distribution will be dictated by the relative thermodynamic stabilities of the reactants and products.

Parameter Significance Typical Investigation Method
Rate Constant (k)Measures the speed of a reactionSpectroscopic monitoring of concentration changes
Activation Energy (Ea)Minimum energy required for a reaction to occurArrhenius plot (ln(k) vs. 1/T)
Enthalpy Change (ΔH)Heat of reaction (exothermic or endothermic)Calorimetry
Gibbs Free Energy Change (ΔG)Spontaneity of a reactionΔG = ΔH - TΔS

The interplay of these kinetic and thermodynamic factors is crucial for optimizing reaction conditions to achieve desired products in high yield and purity.

Advanced Spectroscopic Methodologies for Structural Elucidation of Azetidine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

1D NMR (¹H, ¹³C) for Backbone and Substituent Characterization

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for characterizing the primary structure of 1-(2-Bromo-6-fluorobenzoyl)azetidine.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(2-Bromo-6-fluorobenzoyl)azetidine, the spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring and the aromatic ring. The azetidine protons typically appear as multiplets due to spin-spin coupling. The protons on the methylene groups adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field compared to the other methylene group. The aromatic protons would exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: This method identifies the different carbon environments within the molecule. The spectrum of 1-(2-Bromo-6-fluorobenzoyl)azetidine would show distinct signals for the carbonyl carbon, the aromatic carbons (with their chemical shifts influenced by the bromine and fluorine substituents), and the carbons of the azetidine ring. The carbon attached to the fluorine atom would likely appear as a doublet due to C-F coupling.

Below are tables with predicted ¹H and ¹³C NMR chemical shifts for 1-(2-Bromo-6-fluorobenzoyl)azetidine, based on typical values for similar structural motifs.

Table 1: Predicted ¹H NMR Data for 1-(2-Bromo-6-fluorobenzoyl)azetidine Data is illustrative and based on typical chemical shifts for similar functional groups.

Protons Predicted Chemical Shift (ppm) Multiplicity
Azetidine CH₂ (position 2, 6) 4.0 - 4.5 Triplet
Azetidine CH₂ (position 3, 5) 2.2 - 2.7 Multiplet

Table 2: Predicted ¹³C NMR Data for 1-(2-Bromo-6-fluorobenzoyl)azetidine Data is illustrative and based on typical chemical shifts for similar functional groups.

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Carbonyl) 165 - 175
C-F (Aromatic) 158 - 162 (doublet)
C-Br (Aromatic) 115 - 120
Aromatic CH 125 - 135
Azetidine CH₂ (adjacent to N) 50 - 60

2D NMR Techniques (e.g., COSY, HMQC, HMBC, ROESY, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing detailed atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 1-(2-Bromo-6-fluorobenzoyl)azetidine, COSY would be used to confirm the connectivity of the protons within the azetidine ring and the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the benzoyl group and the azetidine ring, for example, by showing a correlation between the azetidine protons adjacent to the nitrogen and the carbonyl carbon.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the three-dimensional structure and conformation of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular weight of a compound, allowing for the calculation of its elemental formula. For 1-(2-Bromo-6-fluorobenzoyl)azetidine, HRMS would be used to confirm the molecular formula, C₁₀H₉BrFNO. The fragmentation pattern observed in the mass spectrum can also provide structural information, for instance, showing the loss of the benzoyl group or the fragmentation of the azetidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy a useful tool for identifying the functional groups present in a molecule. In the IR spectrum of 1-(2-Bromo-6-fluorobenzoyl)azetidine, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group would be expected in the region of 1630-1680 cm⁻¹. Other characteristic bands would include C-N stretching, C-H stretching of the aromatic and aliphatic groups, and absorptions related to the C-Br and C-F bonds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of 1-(2-Bromo-6-fluorobenzoyl)azetidine, it would be possible to determine the exact bond lengths, bond angles, and conformation of the molecule in the solid state. This technique provides the most definitive structural information, confirming the connectivity and stereochemistry established by other spectroscopic methods.

Strategic Applications of 1 2 Bromo 6 Fluorobenzoyl Azetidine and Azetidine Scaffolds in Complex Organic Synthesis

Role as Versatile Building Blocks for Molecular Complexity

Azetidine (B1206935) scaffolds, including N-aroyl derivatives like 1-(2-bromo-6-fluorobenzoyl)azetidine, are highly valued as versatile building blocks in diversity-oriented synthesis. nih.gov The conformational rigidity of the azetidine ring helps to pre-organize appended substituents in defined spatial orientations, which is a crucial aspect in the design of pharmacologically active agents. nih.gov The N-acyl linkage in 1-(2-bromo-6-fluorobenzoyl)azetidine provides stability while the ortho-bromo and fluoro substituents on the phenyl ring offer multiple reaction sites for subsequent functionalization, such as cross-coupling reactions.

The utility of azetidines stems from their ability to serve as non-classical bioisosteres for more common motifs like piperidines, pyrrolidines, and even phenyl rings, offering a pathway to escape the "flatland" of aromatic compounds and explore novel chemical space. domainex.co.ukenamine.net The strain energy of the azetidine ring (approximately 25 kcal/mol) not only defines its geometry but can also be harnessed as a driving force for ring-opening or rearrangement reactions, further expanding its synthetic potential. researchgate.netresearchgate.net

Table 1: Comparison of Azetidine with Other Common Saturated Heterocycles

Feature Azetidine Pyrrolidine (B122466) Piperidine
Ring Size 4-membered 5-membered 6-membered
Ring Strain High (~25 kcal/mol) Low (~6 kcal/mol) Very Low (~0 kcal/mol)
3D Character Pronounced Moderate Moderate (Chair/Boat)

| Common Use | Bioisostere, Rigidity | Scaffold, Amine source | Scaffold, Amine source |

Synthesis of Fused, Bridged, and Spirocyclic Azetidine Systems

The diversification of densely functionalized azetidine cores is a powerful strategy for accessing complex molecular frameworks, including fused, bridged, and spirocyclic systems. nih.govnih.gov Starting from a pre-formed azetidine, subsequent intramolecular reactions can be employed to construct these intricate architectures. For instance, an appropriately substituted 1-(2-bromo-6-fluorobenzoyl)azetidine could serve as a precursor to more complex systems.

Key synthetic strategies include:

Fused Systems: Intramolecular cyclization reactions, such as the aza Paternò-Büchi reaction, can yield bicyclic azetidines. nih.govnih.gov A visible light-mediated intramolecular cycloaddition between an imine and an alkene tethered to the azetidine core can produce azetidines fused to five- or six-membered rings. nih.gov

Bridged Systems: Intramolecular bond formation across the azetidine ring can lead to the formation of bridged scaffolds like diazabicyclo[3.1.1]heptanes. This is often achieved by functionalizing substituents at the 2- and 4-positions of the azetidine ring and inducing cyclization. nih.govresearchgate.net

Spirocyclic Systems: Spirocycles are particularly valuable in drug discovery for their inherent three-dimensionality. domainex.co.uknih.gov Synthetic methods to generate spirocyclic azetidines include the reaction of alkenes with isocyanates to form β-lactams, which are then reduced to the corresponding azetidines. domainex.co.uk This approach allows for the creation of both "linear" and "angular" spirocyclic azetidines, which can act as bioisosteres for common heterocycles like morpholine and piperazine. enamine.netnih.gov

Preparation of Functionalized Azetidine Derivatives for Chemical Diversity

The generation of chemical diversity is paramount for building libraries of compounds for high-throughput screening. Azetidine scaffolds are amenable to a wide range of functionalization reactions, enabling the creation of diverse derivatives. researchgate.net While the synthesis of the azetidine ring itself can be challenging, numerous methods have been developed to introduce functionality onto a pre-existing core. researchgate.netorganic-chemistry.orgresearchgate.net

For a molecule like 1-(2-bromo-6-fluorobenzoyl)azetidine, diversification can be achieved through several pathways:

Functionalization of the Aromatic Ring: The bromo and fluoro substituents are handles for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl, alkyl, and alkynyl groups.

Modification of the Azetidine Ring: While the N-acyl bond is relatively stable, the azetidine ring itself can be functionalized. For example, C-H activation or lithiation can introduce substituents at the 2- or 3-positions. researchgate.net

Cleavage and Re-functionalization: The N-benzoyl group can be cleaved under certain conditions to yield the free secondary amine, which can then be reacted with a diverse set of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to generate a library of N-substituted azetidines.

Table 2: Representative Methods for Azetidine Functionalization

Method Description Potential Application Reference
Aza Paternò-Büchi Reaction [2+2] photocycloaddition between an imine and an alkene to form an azetidine ring. Creation of fused and polycyclic azetidine systems. nih.govresearchgate.net
Ring-Closing Metathesis Formation of larger rings fused to the azetidine core using an alkene-tethered azetidine. Synthesis of azetidine-fused 8-membered rings. nih.gov
Strain-Release Reactions Using highly strained precursors like 1-azabicyclo[1.1.0]butanes to react with nucleophiles. Modular construction of substituted azetidines. researchgate.net

| Nucleophilic Substitution | Intramolecular cyclization of γ-amino alcohols or halides. | A classical and common method for forming the azetidine ring. | frontiersin.org |

Design and Synthesis of Advanced Heterocyclic Architectures

The unique reactivity of the azetidine ring makes it a valuable synthon for constructing more advanced and often larger heterocyclic architectures. researchgate.net Ring-expansion reactions, driven by the release of ring strain, can transform azetidines into pyrrolidines, piperidines, or even azepanes. researchgate.net For example, functionalized 2-cyanoazetidines have been shown to undergo ring expansion to form pyrrolidines. researchgate.net

Applications as Chemical Linkers and Scaffolds in Probe Development

In the field of chemical biology and probe development, linkers play a crucial role in connecting different molecular fragments, such as a targeting ligand and a reporter or an effector molecule. Azetidine derivatives are increasingly being explored for this purpose. acs.org Their defined geometry, metabolic stability, and synthetic tractability make them attractive alternatives to more common flexible alkyl or PEG linkers.

Azetidine-based scaffolds, such as azetidine-3-carboxylic acid, are used as building blocks for linkers in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.com In PROTACs, the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is critical for inducing effective protein degradation. The rigidity of an azetidine-containing linker can optimize the spatial orientation of the two ligands, leading to improved ternary complex formation and enhanced degradation efficiency. acs.org The development of azetidine sulfonyl fluorides (ASFs) as versatile reagents further expands the toolkit for incorporating azetidine motifs into complex molecules and linkers for probe development. acs.orgacs.org

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2-Bromo-6-fluorobenzoyl)azetidine, and how do catalyst systems influence yield?

  • Methodological Answer : Synthesis of azetidine derivatives often requires optimization of catalysts, ligands, and solvents. For example, NiBr₂ with L2 as a ligand and Zn as a reductant in toluene achieved 63% yield for a related azetidine compound . Key parameters include temperature (e.g., 120°C for 4 hours in DCM) and purification methods like flash chromatography . Reaction scalability should also consider solvent compatibility and catalyst turnover.

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structural integrity of 1-(2-Bromo-6-fluorobenzoyl)azetidine?

  • Methodological Answer : Structural confirmation relies on spectral
  • ¹H/¹³C NMR : Peaks for azetidine ring protons (δ ~3.0–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) should align with predicted splitting patterns .
  • IR : A carbonyl stretch (~1750 cm⁻¹) confirms the benzoyl group .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 198.19 for similar compounds) validate the molecular formula .

Q. What are common impurities in azetidine derivatives, and how can chromatographic methods resolve them?

  • Methodological Answer : Impurities often arise from incomplete ring closure or halogen retention. Use silica-based flash chromatography with gradients (e.g., 6:1 hexanes:EtOAc) for separation . HPLC with C18 columns and acetonitrile/water mobile phases can resolve stereoisomers or regioisomers .

Advanced Research Questions

Q. How does the bromo-fluorobenzoyl substituent influence the azetidine ring’s electronic and steric properties in catalytic applications?

  • Methodological Answer : The electron-withdrawing bromo and fluoro groups increase electrophilicity at the carbonyl, enhancing reactivity in nucleophilic acyl substitutions. Steric hindrance from the substituents can slow ring-opening reactions, favoring ring-retained products. Computational studies (e.g., DFT) on similar compounds show that substituent positioning alters activation energies by ~5–10 kcal/mol .

Q. What strategies address enantioselectivity challenges in synthesizing chiral 1-(2-Bromo-6-fluorobenzoyl)azetidine derivatives?

  • Methodological Answer : Chiral phosphoric acid catalysts (e.g., Ad-BPA) enable desymmetrization via hydrogen-bonding interactions with the azetidine nitrogen and carbonyl oxygen. For example, Sun’s system achieved >99.5% ee by stabilizing transition states through thione tautomer activation . Experimental validation requires chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) spectroscopy.

Q. How can 1-(2-Bromo-6-fluorobenzoyl)azetidine serve as a scaffold for CNS-targeted drug discovery, given BBB permeability concerns?

  • Methodological Answer : Azetidine’s compact ring (vs. piperidine) improves BBB penetration by reducing polar surface area. Structural analogs (e.g., 3-aminoazetidines) show enhanced bioavailability when paired with lipophilic substituents . In vitro BBB models (e.g., MDCK-MDR1 cells) and logP measurements (target: 2–3) are critical for optimization .

Q. What are the limitations of current synthetic routes for scaling 1-(2-Bromo-6-fluorobenzoyl)azetidine to multi-gram quantities?

  • Methodological Answer : Challenges include catalyst cost (e.g., NiBr₂), solvent toxicity (toluene), and purification inefficiencies. Scalable routes may substitute Zn with cheaper reductants (e.g., Fe) and replace DCM with greener solvents (e.g., cyclopentyl methyl ether). Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) .

Data Contradiction Analysis

Q. Discrepancies in reported yields for azetidine syntheses: How to reconcile experimental variability?

  • Methodological Answer : Yield variations often stem from ligand purity, moisture sensitivity, or substrate accessibility. For instance, NiBr₂-catalyzed reactions are highly sensitive to trace oxygen, necessitating rigorous degassing . Reproducibility requires standardized protocols (e.g., glovebox use, anhydrous solvents) and validation via control experiments (e.g., varying ligand ratios).

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